

A Comparative Guide to Fluorescent Probes for Copper-Free Click Chemistry

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The advent of copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the field of bioconjugation, enabling the labeling and visualization of biomolecules in living systems without the cytotoxicity associated with copper catalysts.[1] The selection of an appropriate fluorescent probe is paramount for the success of these experiments, directly impacting signal intensity, specificity, and the ability to perform dynamic live-cell imaging. This guide provides a comprehensive review and objective comparison of fluorescent probes for copper-free click chemistry, supported by experimental data and detailed protocols to aid in your research endeavors.

Performance Comparison of Fluorescent Probes

The ideal fluorescent probe for copper-free click chemistry should possess a combination of high reactivity, brightness, and photostability. The reactivity is primarily determined by the strained alkyne moiety, while the photophysical properties are governed by the conjugated fluorophore.

Cyclooctyne Core Reactivity:

The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. The general order of reactivity for commonly used cyclooctyne cores is:

MOFO < DIBO < DIFO < DBCO < BARAC







Dibenzocyclooctynes (DBCO or ADIBO) are among the most popular due to their high reaction rates and stability.[1]

Quantitative Data on Fluorescent Probes:

The following table summarizes key quantitative data for several commercially available fluorescent probes used in copper-free click chemistry. It is important to note that photophysical properties can be influenced by the local environment and the nature of the biomolecule to which the probe is attached.



Probe Name	Cyclooc tyne Core	Fluorop hore	Excitati on (nm)	Emissio n (nm)	Quantu m Yield (Φ)	Second- Order Rate Constan t (k ₂) with Benzyl Azide (M ⁻¹ s ⁻¹)	Brightn ess (ε × Φ) (M ⁻¹ cm ⁻
AF 488 DBCO	DBCO	Alexa Fluor 488	495	519	0.91[2]	~0.3 (for DIBAC, a DBCO derivative)[3]	66,430[4]
CoumBA RAC	BARAC	Coumari n	~300	~470 (post- click)	0.04 (post- click)	>0.3 (BARAC is generally faster than DBCO)	Low
DIBO- Alexa Fluor 488	DIBO	Alexa Fluor 488	495	519	~0.92 (for free AF488)	0.17	High
DIFO- 488	DIFO	Alexa Fluor 488	495	519	~0.92 (for free AF488)	0.076	High
DBCO- TAMRA	DBCO	TAMRA	546	565	High	~0.3 (for DIBAC, a DBCO derivative)	72,000
DBCO- Cy5	DBCO	Cyanine 5	650	670	~0.27 (for free	~0.3 (for DIBAC, a	~67,500



Cy5) DBCO derivative

Note: Brightness is calculated as the molar extinction coefficient (ϵ) multiplied by the quantum yield (Φ). Where the exact value for the conjugated probe is unavailable, the value for the free fluorophore is provided as an estimate. The second-order rate constants are for the core cyclooctyne with benzyl azide and serve as a proxy for the reactivity of the fluorescent probe.

Fluorogenic Probes: A Strategy for Low Background Imaging

A significant advancement in probe design is the development of "fluorogenic" probes. These molecules exhibit low fluorescence in their unreacted state and become highly fluorescent upon cycloaddition with an azide. This "turn-on" mechanism is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, eliminating the need for extensive washing steps.

The mechanism of fluorescence quenching in the unreacted probe can vary, but it is often designed so that the cycloaddition reaction disrupts a quenching pathway, leading to a dramatic increase in quantum yield. For example, coumBARAC exhibits a 10-fold enhancement in fluorescence quantum yield upon reaction with an azide.

Experimental Protocols

General Protocol for Live-Cell Labeling using Copper-Free Click Chemistry

This protocol provides a general workflow for labeling azide-modified biomolecules on the surface of live mammalian cells with a cyclooctyne-bearing fluorescent probe.

Materials:

- Azide-labeled cells (e.g., cells metabolically labeled with an azide-containing sugar)
- DBCO-conjugated fluorescent probe (e.g., DBCO-AF 488)



- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium
- Optional: Hoechst 33342 or DAPI for nuclear counterstaining
- Optional: Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure:

- Cell Preparation: Culture azide-labeled cells to the desired confluency in a suitable vessel (e.g., chambered coverglass).
- Probe Preparation: Prepare a stock solution of the DBCO-fluorescent probe in a suitable solvent like DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 μM).
- Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS.
 Add the probe-containing medium to the cells.
- Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the probe concentration and the density of azide labeling.
- Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove unreacted probe.
- Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
- Optional Counterstaining and Fixation: If desired, cells can be stained with a nuclear counterstain like Hoechst 33342 and/or fixed with 4% paraformaldehyde for subsequent analysis.

Protocol for Determining SPAAC Reaction Kinetics using NMR Spectroscopy



This protocol outlines a method to determine the second-order rate constant of a SPAAC reaction.

Materials:

- Strained alkyne fluorescent probe
- Azide-containing molecule (e.g., benzyl azide)
- Deuterated solvent (e.g., DMSO-d₆)
- Internal standard with a known concentration (e.g., dimethyl sulfone)
- NMR tubes
- NMR spectrometer

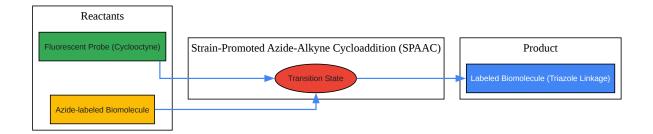
Procedure:

- Sample Preparation: Prepare stock solutions of the strained alkyne probe, the azide, and the internal standard in the deuterated solvent.
- Reaction Initiation: In an NMR tube, combine the stock solutions to achieve known initial concentrations of the reactants and the internal standard.
- NMR Data Acquisition: Immediately acquire an initial ¹H NMR spectrum (t=0). Continue to
 acquire spectra at regular intervals. The time between acquisitions should be adjusted based
 on the expected reaction rate.
- Data Analysis:
 - Integrate the signals of a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
 - Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.



- For a second-order reaction, plot the inverse of the reactant concentration against time.
 The plot should be linear.
- The slope of this line is the second-order rate constant, k2.

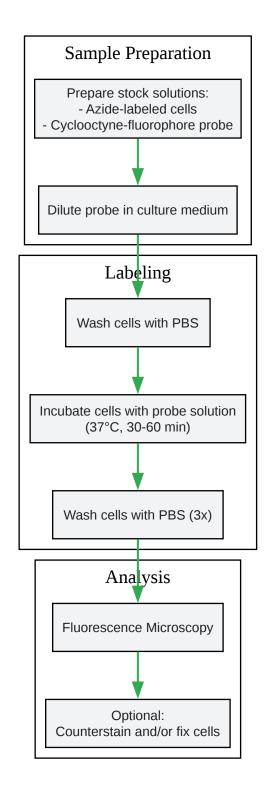
Visualizations



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General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

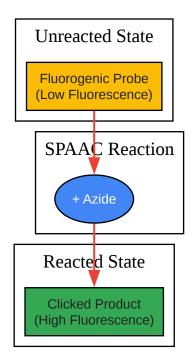




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Experimental workflow for live-cell labeling via copper-free click chemistry.





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Signaling pathway of a fluorogenic probe in copper-free click chemistry.

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